3-Isopropoxy-2,4,6-trifluorophenylboronic acid
Overview
Description
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a trifluorophenyl group and an isopropoxy group attached to a boronic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with isopropyl boronic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding hydroxyl groups or other reduced derivatives.
Substitution: Formation of substituted phenylboronic acids or other derivatives.
Scientific Research Applications
3-Isopropoxy-2,4,6-trifluorophenylboronic acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-Isopropoxy-2,4,6-trifluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities. The trifluorophenyl group enhances the compound's stability and reactivity.
Comparison with Similar Compounds
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is unique due to its specific structural features, which differentiate it from other boronic acids. Similar compounds include:
Phenylboronic acid: Lacks the trifluorophenyl and isopropoxy groups.
2,4,6-Trifluorophenylboronic acid: Lacks the isopropoxy group.
3-Isopropoxyphenylboronic acid: Lacks the trifluorophenyl group.
These structural differences contribute to the distinct reactivity and applications of this compound compared to its analogs.
Properties
IUPAC Name |
(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZYUISNXPFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584716 | |
Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-73-4 | |
Record name | {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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